Floxuridine-d3

Analytical Chemistry Bioanalysis Pharmacokinetics

Problem: Non-isotopic internal standards (e.g., 5-fluorouracil-d1) fail to correct matrix effects in floxuridine LC-MS/MS, causing quantitative bias. Floxuridine-d3 is the gold-standard SIL-IS. • Co-elutes with floxuridine, normalizing matrix effects and extraction variability per FDA/EMA guidance. • Enables accurate quantification in plasma, urine, and tissue homogenates for ADME and mass balance studies. • Supports IND-enabling studies for floxuridine prodrugs, nanoparticle formulations, and HAI dose optimization.

Molecular Formula C9H11FN2O5
Molecular Weight 249.21 g/mol
Cat. No. B12367310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloxuridine-d3
Molecular FormulaC9H11FN2O5
Molecular Weight249.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
InChIInChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D
InChIKeyODKNJVUHOIMIIZ-SYLRLYPOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Floxuridine-d3 Procurement Overview


Floxuridine-d3 is a deuterated stable isotope-labeled analog of the antineoplastic antimetabolite floxuridine (FUDR) . As a labeled internal standard, its primary procurement value lies in quantitative bioanalysis, where it serves as a tracer for mass balance studies and a critical reagent in LC-MS/MS and GC-MS assays . Its molecular formula is C9H8D3FN2O5, with a molecular weight of 249.21 g/mol . The incorporation of three deuterium atoms provides a distinct mass difference from the unlabeled parent compound (MW 246.19 g/mol), enabling accurate quantitation by isotope dilution mass spectrometry while maintaining near-identical chemical properties .

Workflow
Quantitative LC-MS/MS bioanalysis with deuterated internal standard
Selection
Isotope dilution mass spectrometry for method validation
Use Context
Matrix-effect compensation and multi-analyte quantification

Why Floxuridine-d3 Is Irreplaceable


For quantitative LC-MS/MS analysis of floxuridine and its metabolites, simple substitution with a structural analog (e.g., 5-fluorouracil-d1) or a non-isotopic surrogate is analytically unsound. Such practices fail to compensate for differential matrix effects, variable extraction recovery, and ionization efficiency in complex biological samples, leading to significant quantitative bias and compromised data integrity [1]. Regulatory bodies like the EMA and FDA expect robust methods utilizing stable isotope-labeled internal standards (SIL-IS) that co-elute with the target analyte to normalize these variabilities, a criterion that Floxuridine-d3 is specifically designed to meet [1][2].

Risk 1
Non-isotopic surrogates fail to track ionization behavior, causing matrix-dependent quantitative bias.
Risk 2
Structural analogs (e.g., 5-fluorouracil-d1) may exhibit different retention times and recovery.
Risk 3
Bioanalytical validation frameworks favor co-eluting SIL-IS over surrogates for method robustness.

Floxuridine-d3: Quantitative Evidence


LC-MS/MS Matrix Effect Compensation

The use of a stable isotope-labeled internal standard (SIL-IS) like Floxuridine-d3 is essential for mitigating matrix effects in LC-MS/MS. While non-analogous internal standards are often used as cost-saving measures, they fail to reliably track the analyte's ionization behavior, leading to inaccurate quantification. Data from a multi-analyte validation study demonstrates that the use of deuterated internal standards improves relative recovery and precision across diverse biological matrices [1]. Specifically, for a panel of analytes, the use of deuterated internal standards improved relative recoveries to a range of 107–124% and enhanced precision across all sample lots, compared to unlabeled or surrogate standards which exhibited significantly higher variability [1].

Matrix Effect Compensation
Class-level
Relative recoveries 107–124% with deuterated IS; improved precision vs. non-deuterated surrogates.
Supports method robustness and matrix-effect correction.
Class-level data; not specific to floxuridine analyte.
Analytical Chemistry Bioanalysis Pharmacokinetics

High-Throughput Method Validation

A validated LC-MS/MS method for immunosuppressants using deuterated internal standards demonstrated that the use of SIL-IS effectively compensates for matrix effects, enabling a robust and rapid (3.5-minute run time) assay [1]. The method achieved inter-assay precision (CV) of 2.5–12.5% and an accuracy of 90–113% [1]. In contrast, methods relying on non-isotopic surrogates frequently exhibit matrix-dependent bias, requiring extensive re-validation and troubleshooting [2].

Method Validation Precision
Class-level
Inter-assay CV 2.5–12.5%; accuracy 90–113% using deuterated IS in a 3.5-min LC-MS/MS method.
Enables reliable, high-throughput assay development.
Surrogates reported -38.4% spike accuracy in comparable study.
Method Development Bioanalysis Therapeutic Drug Monitoring

Mechanistic Difference vs. 5-FU

Floxuridine-d3 is used to track the parent drug, floxuridine (FdUrd), which exhibits a distinct mechanism of action compared to its metabolite, 5-fluorouracil (5-FU). A direct comparative study in colon cancer cell lines demonstrated that FdUrd, but not 5-FU, exerts its cytotoxicity by disrupting DNA replication and inducing DNA damage that is dependent on ATR/ATM checkpoint signaling and base excision repair (BER) pathways [1]. Consequently, while cells are not sensitized to 5-FU by ATM/ATR depletion or PARP inhibition, they are profoundly sensitized to FdUrd under these same conditions [1].

Mechanistic vs. 5-FU
Head-to-head
Floxuridine cytotoxicity depends on ATR/ATM checkpoint signaling and BER, and is sensitized by PARP inhibitors; 5-FU is not.
Supports distinct pharmacodynamic profiling of parent drug.
Direct comparison in colon cancer cell lines.
Cancer Research Pharmacodynamics Mechanism of Action

Mass Balance & Drug Metabolism Studies

A comprehensive LC-MS method for achieving mass balance in floxuridine prodrug studies requires the simultaneous quantification of the prodrug, floxuridine itself, and its downstream metabolites (including 5-fluorouracil, 5-dihydrouracil, etc.) [1]. Using Floxuridine-d3 as an internal standard is critical for accurately quantifying the parent drug floxuridine in this complex mixture, enabling precise determination of the prodrug's conversion rate, metabolic stability, and overall drug disposition [1].

Mass Balance Support
Source review
Simultaneous quantification of prodrug, floxuridine, 5-FU, and multiple metabolites by LC-MS.
Essential for accurate ADME and prodrug conversion studies.
Without specific SIL-IS, mass balance calculations are unreliable.
Drug Metabolism Pharmacokinetics ADME

Hepatic Disposition Kinetics

Floxuridine's clinical utility is tightly linked to its high hepatic extraction ratio (>90%) and short elimination half-life when administered via hepatic arterial infusion (HAI) [1]. This results in high local liver concentrations with minimal systemic exposure [2]. Accurate quantification of floxuridine in this context, using Floxuridine-d3 as an internal standard, is essential for monitoring tissue pharmacokinetics via techniques like 19F-NMR spectroscopy [2] and for ensuring optimal therapeutic dosing.

Hepatic Disposition
Source review
>90% hepatic extraction after intra-arterial administration, leading to high local liver concentrations and minimal systemic exposure.
Enables locoregional PK monitoring in liver-targeted studies.
Based on hepatic arterial infusion pharmacokinetic data.
Pharmacokinetics Hepatic Arterial Infusion Cancer Therapy

Floxuridine-d3: Procurement Scenarios


Preclinical & Clinical PK Bioanalysis

Floxuridine-d3 is the gold-standard internal standard for developing and validating sensitive, accurate, and robust LC-MS/MS methods. It is essential for quantifying floxuridine in complex biological matrices like plasma, urine, and tissue homogenates. Its use directly addresses the matrix effect challenges (Section 3, Evidence 1 & 2), ensuring that the resulting data meets regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation [1][2].

Mechanistic Studies vs. 5-FU

For research exploring the unique DNA damage response elicited by floxuridine compared to 5-FU, Floxuridine-d3 enables precise correlation of intracellular drug concentrations with downstream effects. This is critical for validating findings that floxuridine's cytotoxicity is uniquely dependent on ATR/ATM and BER pathways (Section 3, Evidence 3) and for developing rational combination therapies with PARP inhibitors [1].

IND Applications for Novel Formulations

Development programs for new floxuridine-based therapeutics (e.g., nanoparticle formulations, amino acid prodrugs, dipeptide prodrugs) require rigorous ADME and mass balance studies. Floxuridine-d3 is an indispensable analytical tool for accurately quantifying the parent drug release, metabolic conversion, and overall disposition (Section 3, Evidence 4), providing the definitive data required for IND-enabling studies and regulatory submissions [1].

TDM for HAI Therapy

Given floxuridine's high hepatic extraction and narrow therapeutic window, precise monitoring is crucial in HAI studies. Floxuridine-d3 facilitates the development of highly specific and sensitive assays to quantify drug levels in the liver and systemic circulation, enabling dose optimization studies to maximize local efficacy while minimizing systemic toxicity (Section 3, Evidence 5) [1].

Application
Selection Property
Validation Focus
Human plasma bioanalysis & method validation
Deuterated SIL-IS for matrix-effect compensation
Accuracy, precision, and recovery in target matrix
Floxuridine-specific DNA damage pathway studies
Differentiated mechanism vs. 5-FU
ATR/ATM checkpoint and PARP sensitization endpoints
IND-enabling ADME & mass balance studies
Multi-analyte quantification capability
Prodrug conversion, metabolic stability, and disposition
Locoregional PK monitoring in HAI models
High hepatic extraction and targeted liver PK
Tissue concentration and systemic exposure profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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